molecular formula C7H13NO2 B192444 Stachydrine CAS No. 471-87-4

Stachydrine

Cat. No.: B192444
CAS No.: 471-87-4
M. Wt: 143.18 g/mol
InChI Key: CMUNUTVVOOHQPW-LURJTMIESA-N
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Mechanism of Action

Mode of Action

This compound interacts with its targets through various signaling pathways. For example, it suppresses the PI3K/Akt/NF-κB pathway, which plays a crucial role in inflammation and cell survival . By modulating these pathways, this compound exerts its effects on fibrosis, cardiovascular health, and more.

Biochemical Pathways

This compound impacts several pathways, including those related to fibrosis, oxidative stress, and inflammation. These downstream effects contribute to its therapeutic properties. For instance, it reduces ECM deposition, preventing tissue scarring and fibrosis .

Result of Action

At the molecular and cellular levels, this compound’s actions lead to reduced fibrosis, improved cardiac function, and protection against ischemic damage . These effects are critical for maintaining tissue health.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can impact this compound’s stability and efficacy. Researchers continue to explore how external conditions affect its performance.

: Cheng F, Zhou Y, Wang M, et al. A review of pharmacological and pharmacokinetic properties of this compound. Pharmacological Research. 2020;155:104755. DOI: 10.1016/j.phrs.2020.104755 : this compound ameliorates the progression of intervertebral disc degeneration by suppressing the activation of PI3K/Akt/NF-κB signaling pathway cascades. Food & Function. 2020;11(7):6147-6158. DOI: 10.1039/D0FO02323J : Protective Effect of this compound Against Cerebral Ischemia/Reperfusion Injury Through Inhibition of Oxidative Stress and Inflammation in Rats. Frontiers in Pharmacology. 2020;11:64. DOI: 10.3389/fphar.2020.00064

Biochemical Analysis

Biochemical Properties

Stachydrine interacts with various enzymes, proteins, and other biomolecules. It exhibits better fat solubility and better stability in Wistar rat plasma and liver microsomes

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-proline betaine can be synthesized through the methylation of L-proline. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods

Industrial production of L-proline betaine often involves the extraction from natural sources. For instance, it can be extracted from the leaves of Leonurus sibiricus or the roots of Stachys tuberifera using accelerated solvent extraction coupled with solid-phase extraction . This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

L-proline betaine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N,N-dimethyl-L-proline, L-proline, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Comparison with Similar Compounds

L-proline betaine is often compared with other betaines such as glycine betaine and trimethylglycine:

List of Similar Compounds

L-proline betaine stands out due to its dual role as an osmoprotectant and a methyl donor, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUNUTVVOOHQPW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@H]1C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963744
Record name 1-Methylproline methylbetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Proline betaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

471-87-4
Record name (-)-Stachydrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stachydrine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-proline betaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Methylproline methylbetaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-carboxylato-1,1-dimethylpyrrolidinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STACHYDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1L688345C
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Record name Proline betaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Stachydrine has been shown to interact with several molecular targets, including:

  • Multiple receptor tyrosine kinases (RTKs): this compound exhibits inhibitory effects on various RTKs, including those involved in the pathogenesis of chronic myeloid leukemia (CML). []
  • Transforming growth factor-β1 (TGF-β1) signaling pathway: this compound suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells, likely by attenuating TGF-β receptor I (TβRI) expression and inhibiting downstream Smad2/3 and PI3K/Akt/mTOR signaling. []
  • Phospholipase A2 Group IIA (PLA2G2A)/Decorin (DCN) axis: this compound represses breast cancer cell proliferation and enhances apoptosis, seemingly through upregulating the PLA2G2A/DCN axis. []
  • CXCR4/ERK and CXCR4/Akt pathways: In astrocytoma cells, this compound appears to exert its anti-proliferative, pro-apoptotic, and anti-migratory effects by inhibiting the CXCR4/ERK and CXCR4/Akt pathways. []
  • Histone deacetylase (HDAC) enzymes: this compound demonstrates anti-tumor activity in gastric cancer models, possibly through the inhibition of HDAC activity, leading to increased histone acetylation and altered gene expression. []
  • NADPH oxidase 2 (NOX2): this compound mitigates pressure overload-induced cardiac hypertrophy, likely by inhibiting NOX2 activity, reducing reactive oxygen species (ROS) production, and suppressing excessive autophagy. []

ANone: The downstream effects of this compound are diverse and depend on the specific target and cellular context. Some observed effects include:

  • Inhibition of cell proliferation: this compound inhibits the proliferation of various cancer cells, including CML [], hepatocellular carcinoma [], breast cancer [], and astrocytoma cells. []
  • Induction of apoptosis: this compound promotes apoptosis in several cancer cell types, including CML [], breast cancer [], and astrocytoma cells. []
  • Inhibition of cell migration and invasion: this compound suppresses TGF-β1-induced EMT and the associated migration and invasion of hepatocellular carcinoma cells. [] It also inhibits the migration and invasiveness of astrocytoma cells. []
  • Suppression of inflammation: this compound exhibits anti-inflammatory effects in various models, potentially by reducing the levels of inflammatory cytokines such as IL-1β and TNF-α. [, ]
  • Protection against oxidative stress: this compound appears to protect against oxidative stress by increasing the activity of antioxidant enzymes like SOD and reducing MDA levels. [, ]
  • Modulation of calcium handling: this compound has been reported to increase calcium uptake capacity in the sarcoplasmic reticulum of myocardial cells. [, ]

ANone: The molecular formula of this compound is C7H13NO2, and its molecular weight is 143.18 g/mol.

ANone: While specific spectroscopic data is not provided in the abstracts, the use of techniques like nuclear magnetic resonance (NMR) [] and mass spectrometry (MS) [, ] for identification and characterization suggests the availability of such data in the full research articles.

ANone: Yes, one study investigated the factors influencing the stability of this compound hydrochloride during storage of Herba Leonuri, finding that light exposure significantly contributes to its degradation. []

ANone: The provided research focuses on the biological activities of this compound and does not indicate any catalytic properties or applications.

ANone: The provided research abstracts do not mention the use of computational chemistry or modeling for studying this compound.

ANone: While limited information is available on specific formulations, one study mentions the determination of this compound hydrochloride content in Yimu granules, suggesting its incorporation into solid dosage forms. []

ANone: The provided research abstracts do not discuss SHE regulations related to this compound.

ANone: Research on this compound's metabolism identified six phase I metabolites (N-demethylation, dehydrogenation, ring-oxidation) and two phase II metabolites (glycine conjugates) in rat urine after oral administration. []

ANone: Yes, one study utilized a sensitive LC-MS/MS method to evaluate the pharmacokinetic profile of this compound in rats. []

ANone: Various in vitro models, including cell lines derived from:

  • Chronic myeloid leukemia (CML) []
  • Hepatocellular carcinoma []
  • Breast cancer []
  • Astrocytoma []
  • Human umbilical vein endothelial cells (HUVECs) []
  • Rat neonatal cardiomyocytes [, ]

ANone: Several in vivo models have been employed, including:

  • Rat models of traumatic brain injury (TBI) []
  • Rat models of blast phase chronic myeloid leukemia (BP-CML) []
  • Rat models of gastric cancer []
  • Rat models of unilateral ureteral obstruction (UUO) [, ]
  • Rat models of pressure overload-induced cardiac hypertrophy (TAC) []
  • Rat models of cerebral ischemia-reperfusion injury []
  • Rat models of myocardial ischemia-reperfusion injury []

ANone: The provided abstracts do not mention any clinical trials involving this compound.

ANone: The abstracts provided do not contain information about resistance or cross-resistance mechanisms related to this compound.

ANone: One study investigated the potential toxicity of this compound and Galeopsis ladanum L. seeds in a rat model of coturnism (a myoglobinuric syndrome) and found no evidence of myotoxicity, suggesting that these agents might not be responsible for the condition. []

ANone: The provided research does not delve into specific drug delivery or targeting strategies for this compound.

ANone: Several analytical techniques have been employed for the quantification of this compound, including:

  • High-performance thin-layer chromatography (HPTLC): Used for quantifying this compound in Leonurus cardiaca, Leonurus japonicus, and Leonotis leonurus. []
  • High-performance liquid chromatography (HPLC): Utilized for determining this compound content in Herba Leonuri, Chanfu An oral solution, and Herba Leonuri Granules. [, , ]
  • Liquid chromatography-mass spectrometry (LC-MS): Employed for analyzing this compound and its metabolites in rat urine. []
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Used for determining this compound in rat plasma, Yimu granules, and Funing pills. [, , ]
  • TLC scanning: Used for quantifying this compound in Kanggongyan granules and Leonurus japonicus from different regions. [, ]

ANone: The provided research does not offer information on the environmental impact or degradation pathways of this compound.

ANone: The research primarily focuses on this compound's biological effects and does not provide detailed information about its dissolution or solubility profiles.

ANone: Several studies mention the validation of analytical methods for this compound quantification, ensuring accuracy, precision, and specificity. [, , ]

ANone: The use of validated analytical methods for determining this compound content in herbal preparations and pharmaceutical formulations emphasizes its importance for quality control. [, , ]

ANone: The provided research does not discuss the immunogenicity or potential immunological responses associated with this compound.

ANone: The research abstracts do not mention any specific information regarding this compound's interactions with drug transporters.

ANone: While the research does not directly compare this compound with alternatives or substitutes, the identification of its homolog, homothis compound, in Citrus plants [] opens avenues for exploring structurally similar compounds with potentially comparable or distinct biological activities.

ANone: The provided research does not address the aspects of recycling or waste management related to this compound.

ANone: The research highlights the use of various techniques like HPTLC, HPLC, LC-MS, and cell culture models, showcasing the available infrastructure and resources for studying this compound. [, , , ]

ANone: Research on this compound dates back to at least the mid-20th century, with early studies focusing on its biogenesis in alfalfa. [, ] Over time, research interest expanded to investigate its diverse biological activities and therapeutic potential in various disease models.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, involving expertise from various fields, including:

  • Medicinal chemistry: Isolation, characterization, and synthesis of this compound and its analogs. []
  • Pharmacology: Investigating the mechanism of action, efficacy, and safety of this compound in various disease models. [, , , , , , , , , , , , ]
  • Analytical chemistry: Developing and validating analytical methods for quantifying this compound in different matrices. [, , , , , , , , ]
  • Pharmacognosy: Studying the occurrence, distribution, and extraction of this compound from natural sources. [, , ]

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